N-(4-bromophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(4-bromophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-bromophenyl substituent at the N4-position and a 3-methylphenyl group at the 1-position of the heterocyclic core. Pyrazolo[3,4-d]pyrimidines are recognized for their kinase inhibitory properties and structural versatility, enabling interactions with diverse biological targets. This compound’s bromine atom may enhance binding affinity via hydrophobic interactions, while the 3-methylphenyl group could influence steric effects and metabolic stability .
Properties
Molecular Formula |
C18H14BrN5 |
|---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H14BrN5/c1-12-3-2-4-15(9-12)24-18-16(10-22-24)17(20-11-21-18)23-14-7-5-13(19)6-8-14/h2-11H,1H3,(H,20,21,23) |
InChI Key |
HLNPXXIATHNUST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: 1-(3-Methylphenyl)-5-Amino-1H-Pyrazole-4-Carbonitrile
The 3-methylphenyl group is introduced at the pyrazole N1 position during the initial pyrazole ring formation. This is achieved by condensing 3-methylphenylhydrazine with a β-ketonitrile derivative (e.g., ethyl cyanoacetate) under acidic conditions. The reaction proceeds via cyclization, yielding 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile as a key intermediate.
Reaction Conditions :
Cyclocondensation with 4-Bromobenzonitrile
The pyrazole carbonitrile intermediate reacts with 4-bromobenzonitrile in the presence of potassium tert-butoxide (t-BuOK) in tert-butanol. This step facilitates annulation, forming the pyrimidine ring and introducing the 4-bromophenylamine moiety.
Mechanism :
-
Deprotonation of the pyrazole amino group by t-BuOK.
-
Nucleophilic attack on the nitrile carbon of 4-bromobenzonitrile.
-
Cyclization to form the pyrimidine ring, yielding the target core.
Optimization Notes :
-
Base : Potassium tert-butoxide outperforms weaker bases (e.g., K₂CO₃) in driving the reaction to completion.
-
Solvent : Polar aprotic solvents like sulfolane enhance reactivity for sterically hindered substrates.
-
Temperature : Reflux conditions (80–100°C) are critical for efficient cyclization.
Functionalization and Substitution Strategies
Regioselective Bromination at the 4-Position
Direct bromination of the pyrimidine ring is challenging due to competing side reactions. Instead, the 4-bromophenyl group is introduced via the nitrile component during cyclocondensation. This approach avoids post-synthetic bromination, which could lead to regioisomers.
N-Alkylation for 3-Methylphenyl Incorporation
The 3-methylphenyl group at the pyrazole N1 position is introduced early in the synthesis to avoid competing substitutions. Alkylation of pyrazole precursors with 3-methylbenzyl halides under basic conditions ensures high regioselectivity.
Example Protocol :
-
React 5-amino-1H-pyrazole-4-carbonitrile with 3-methylbenzyl chloride.
-
Base: Sodium hydride (NaH) in dimethylformamide (DMF).
-
Temperature: 0°C to room temperature.
-
Yield: ~80%.
Alternative Pathways and Comparative Analysis
Nucleophilic Aromatic Substitution (NAS)
A two-step approach involves synthesizing a chloro-substituted pyrazolo[3,4-d]pyrimidine intermediate, followed by NAS with 4-bromoaniline.
Steps :
-
Synthesize 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine.
Advantages :
Challenges :
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 4-bromoaryl amines with halogenated pyrazolo[3,4-d]pyrimidines offers a modern alternative. This method is efficient but cost-prohibitive for large-scale synthesis.
Conditions :
-
Catalyst: Pd₂(dba)₃/Xantphos.
-
Base: Cs₂CO₃.
-
Solvent: Toluene at 110°C.
Purification and Characterization
Recrystallization Techniques
Crude products are purified via recrystallization using solvent pairs (e.g., dichloromethane/n-heptane).
Optimized Protocol :
Spectroscopic Validation
-
¹H NMR : Key signals include δ 8.65 (s, 1H, pyrimidine-H), δ 7.45–7.70 (m, 4H, bromophenyl), and δ 2.45 (s, 3H, methyl).
Industrial Scalability and Cost Efficiency
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can modify the compound’s functional groups.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives, including N-(4-bromophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. In vitro evaluations have demonstrated that this compound exhibits significant activity against various bacterial and fungal strains. For instance, a study synthesized several derivatives and tested them using the agar well diffusion method, revealing notable antimicrobial effects compared to standard drugs .
Table 1: Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 20 |
| This compound | S. aureus | 22 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can inhibit pro-inflammatory cytokines and reduce edema in animal models. For example, one study assessed the efficacy of these compounds against carrageenan-induced edema and found that they significantly reduced inflammation compared to standard anti-inflammatory agents like Diclofenac® .
Table 2: Anti-inflammatory Effects in Animal Models
| Compound | Model | Effect on Edema Reduction (%) |
|---|---|---|
| This compound | Carrageenan-induced edema | 45% |
| Diclofenac® | Carrageenan-induced edema | 50% |
Anticancer Activity
This compound has shown promising results in anticancer studies. Preliminary data suggest that it may inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival. In vitro tests on various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) demonstrated significant cytotoxicity with IC50 values indicating effective potency .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Pyrazolo[3,4-d]pyrimidine derivatives are distinguished by substituents at the 1-, 3-, and N4-positions, which modulate biological activity, solubility, and target specificity. Below is a comparative analysis of key analogs:
Biological Activity
N-(4-bromophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzymatic inhibition, and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C_{11}H_{8}BrN_{5}, with a molecular weight of 276.12 g/mol. The presence of bromine and methyl groups in its structure contributes to its biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7d | MDA-MB-231 (Breast) | 1.0 | Induces apoptosis and enhances caspase-3 activity |
| 10c | HepG2 (Liver) | 2.5 | Cell cycle arrest and apoptosis induction |
| Si306 | PC3 (Prostate) | 0.13 | Inhibits c-Src tyrosine kinase |
These compounds have been shown to inhibit microtubule assembly and induce morphological changes in cancer cells, indicating their potential as microtubule-destabilizing agents .
Enzymatic Inhibition
Pyrazolo[3,4-d]pyrimidines are known to act as kinase inhibitors. They can mimic ATP and compete with it for binding sites on kinases, thus inhibiting phosphorylation processes critical for cancer cell proliferation. For example, Si306 has been identified as a potent inhibitor of the c-Src tyrosine kinase with an inhibition constant of 0.13 µM, showcasing its specificity towards cancer cells without affecting normal cells .
Pharmacological Studies
In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while maintaining lower toxicity levels in normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- In Vivo Studies : Research involving animal models has shown that these compounds can significantly reduce tumor growth in models of breast and prostate cancer.
- Combination Therapies : Studies indicate that combining pyrazolo[3,4-d]pyrimidines with other chemotherapeutic agents enhances their efficacy and reduces resistance in cancer cells.
Q & A
Q. How is stability under physiological conditions assessed?
- Methodological Answer :
- Plasma Stability Assays : Incubate compound in human plasma (37°C, 24h) and quantify degradation via LC-MS .
- pH-Dependent Solubility : Test solubility in buffers (pH 1.2–7.4) using shake-flask method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
